molecular formula C22H26N6O2 B2661230 7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 923425-77-8

7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2661230
CAS No.: 923425-77-8
M. Wt: 406.49
InChI Key: FYIYOMDVLGVQDQ-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound that belongs to the class of triazino[4,3-g]purines This compound is characterized by its unique structure, which includes multiple methyl groups and a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazino-purine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the methyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2,5-dimethylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the 2,5-dimethylphenyl group is introduced using an appropriate alkylating agent.

    Final modifications: Any additional functional groups are introduced through specific reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the triazino-purine core and the presence of multiple methyl groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-13(2)10-28-21-23-19-18(26(21)11-16(5)24-28)20(29)27(22(30)25(19)6)12-17-9-14(3)7-8-15(17)4/h7-9H,1,10-12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIYOMDVLGVQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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